molecular formula C21H21BrN4O2 B7727165 3-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

3-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Cat. No.: B7727165
M. Wt: 441.3 g/mol
InChI Key: BJINCOHJTNDAJV-UHFFFAOYSA-N
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Description

3-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol typically involves a multi-step process. The key steps include:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the bromophenyl and methoxyphenyl groups: These groups are introduced via substitution reactions, often using brominating and methoxylating agents.

    Attachment of the propanol group: This step involves the addition of a propanol moiety to the triazolopyrimidine core, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or oncological pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of triazolopyrimidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets. The triazolopyrimidine core can interact with enzymes or receptors, modulating their activity. The bromophenyl and methoxyphenyl groups can enhance binding affinity and specificity. The propanol group may play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is unique due to its combination of a triazolopyrimidine core with bromophenyl and methoxyphenyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex organic compound belonging to the class of triazolopyrimidines. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, drawing from diverse sources of research.

  • Molecular Formula : C21H21BrN4O2
  • Molecular Weight : 441.3 g/mol
  • IUPAC Name : 3-[7-(4-bromophenyl)-5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
  • InChI Key : OUWMUGGWZJAQPQ-UHFFFAOYSA-N

The biological activity of triazolopyrimidine derivatives often involves interaction with specific biological targets such as enzymes and receptors. The unique structure of this compound suggests potential for:

  • Enzyme Inhibition : This compound may act as a selective inhibitor for various enzymes involved in cancer cell proliferation and inflammation pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the triazolopyrimidine class. For instance:

  • A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens:

Pathogen TypeActivity Level
Bacteria (e.g., E. coli)Moderate
Fungi (e.g., Candida spp.)High

Research indicates that the bromophenyl and methoxyphenyl substituents enhance the compound's ability to disrupt microbial cell membranes .

Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • Researchers synthesized various triazolopyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The study found that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range .
  • Antimicrobial Evaluation :
    • A comparative study assessed the antimicrobial efficacy of triazolopyrimidine derivatives against several bacterial strains. The results indicated that modifications in the phenyl groups significantly affected antimicrobial potency .

Properties

IUPAC Name

3-[5-(4-bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O2/c1-28-17-10-6-15(7-11-17)19-13-18(14-4-8-16(22)9-5-14)23-21-24-20(3-2-12-27)25-26(19)21/h4-11,13,19,27H,2-3,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJINCOHJTNDAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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